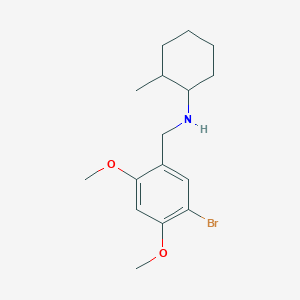
(1-ethylpropyl)(2-methoxycyclohexyl)amine oxalate
Übersicht
Beschreibung
(1-ethylpropyl)(2-methoxycyclohexyl)amine oxalate is a chemical compound that belongs to the class of dissociative anesthetics. It is also known as methoxetamine or MXE. MXE is a designer drug that has gained popularity in recent years due to its psychoactive properties. It is a potent NMDA receptor antagonist, which makes it useful in scientific research for studying the effects of NMDA receptor antagonism on the brain.
Wirkmechanismus
MXE works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory. By blocking this receptor, MXE prevents the influx of calcium ions into the neuron, which leads to a reduction in the release of neurotransmitters such as glutamate. This reduction in neurotransmitter release leads to the dissociative and hallucinogenic effects of MXE.
Biochemical and Physiological Effects:
MXE has been shown to produce a range of biochemical and physiological effects in animal models. These effects include sedation, analgesia, hypothermia, and changes in heart rate and blood pressure. MXE has also been shown to produce neurotoxic effects in some animal models, which raises concerns about its safety for human use.
Vorteile Und Einschränkungen Für Laborexperimente
MXE has several advantages for use in scientific research. It is a potent NMDA receptor antagonist, which makes it useful for studying the effects of NMDA receptor antagonism on the brain. It also produces dissociative and hallucinogenic effects, which makes it useful for studying the mechanisms of action of dissociative anesthetics. However, MXE also has several limitations for use in scientific research. It is a designer drug, which means that its purity and potency can vary widely. It also has a high potential for abuse, which raises ethical concerns about its use in animal models.
Zukünftige Richtungen
There are several future directions for research on MXE. One area of research is the development of safer and more effective NMDA receptor antagonists for use in scientific research and clinical practice. Another area of research is the development of new methods for studying the effects of NMDA receptor antagonism on the brain, such as functional magnetic resonance imaging (fMRI) and electroencephalography (EEG). Finally, there is a need for more research on the long-term effects of MXE use, both in animal models and in humans.
Wissenschaftliche Forschungsanwendungen
MXE has been used in scientific research to study the effects of NMDA receptor antagonism on the brain. It has been shown to produce dissociative and hallucinogenic effects in animal models, which makes it useful for studying the mechanisms of action of dissociative anesthetics. MXE has also been used to study the effects of NMDA receptor antagonism on cognitive function and memory.
Eigenschaften
IUPAC Name |
2-methoxy-N-pentan-3-ylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-4-10(5-2)13-11-8-6-7-9-12(11)14-3/h10-13H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQCOANFCVABQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1CCCCC1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(3-bromobenzylidene)-2-[4-(1-methylbutyl)phenoxy]acetohydrazide](/img/structure/B3860994.png)
![4-[(2-methylphenyl)sulfonyl]-4-phenyl-2-butanone](/img/structure/B3861000.png)

![N-[(4-morpholinylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B3861012.png)
![N-(3,6-dihydro[1,2,3]triazolo[4,5-e][1,2,3]benzotriazol-4-yl)acetamide](/img/structure/B3861017.png)
![2-[(2-methylphenyl)amino]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B3861023.png)

![3-(3,4-dimethoxyphenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide](/img/structure/B3861031.png)
![3-[(5-bromo-2-pyridinyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B3861052.png)

![N'-(3-chloro-4-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3861073.png)
![ethyl 2-[4-(benzyloxy)-3-methoxybenzylidene]-7-(4-methoxyphenyl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861075.png)
![(7-chloro-4-methyl-2-quinolinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B3861090.png)
![4-{3-[(1-benzyl-4-piperidinyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B3861094.png)